molecular formula C8H9ClF3NO B13424382 p-Trifluoromethoxybenzylamine hydrochloride CAS No. 403841-98-5

p-Trifluoromethoxybenzylamine hydrochloride

Cat. No.: B13424382
CAS No.: 403841-98-5
M. Wt: 227.61 g/mol
InChI Key: DERYYHHWASWUQK-UHFFFAOYSA-N
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Description

p-Trifluoromethoxybenzylamine hydrochloride: is a chemical compound with the molecular formula C8H9F3NO.HCl It is a derivative of benzylamine, where the benzyl group is substituted with a trifluoromethoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Trifluoromethoxybenzylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-trifluoromethoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction of 4-trifluoromethoxybenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Trifluoromethoxybenzylamine hydrochloride can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced to form the corresponding benzylamine derivative.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of imine or nitrile derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: p-Trifluoromethoxybenzylamine hydrochloride is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Bioconjugation: The compound can be used to modify biomolecules for various biological studies.

Medicine:

    Drug Development: It is explored for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry:

    Materials Science: The compound is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of p-Trifluoromethoxybenzylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Trifluoromethoxybenzylamine
  • 4-Trifluoromethoxyphenylmethanamine
  • 4-Trifluoromethoxybenzylamine hydrochloride

Comparison:

  • Uniqueness: p-Trifluoromethoxybenzylamine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions.
  • Applications: Compared to similar compounds, this compound has broader applications in medicinal chemistry and materials science due to its enhanced properties.

Properties

CAS No.

403841-98-5

Molecular Formula

C8H9ClF3NO

Molecular Weight

227.61 g/mol

IUPAC Name

[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)13-7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H

InChI Key

DERYYHHWASWUQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)OC(F)(F)F.Cl

Origin of Product

United States

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